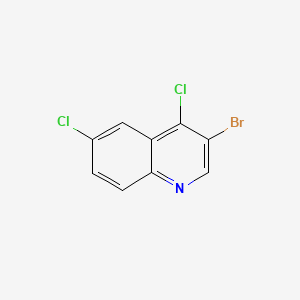

3-Bromo-4,6-dichloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIDUYCZZSSQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671174 | |

| Record name | 3-Bromo-4,6-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-05-8 | |

| Record name | Quinoline, 3-bromo-4,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,6-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 3-Bromo-4,6-dichloroquinoline

Structure, Properties, and Strategic Utility in Medicinal Chemistry

Executive Summary

3-Bromo-4,6-dichloroquinoline (CAS: 1204810-05-8) is a tris-halogenated heterocyclic scaffold critical to modern drug discovery. Unlike simple quinolines, this molecule offers a distinct "reactivity gradient" across its three halogenated positions (C4, C3, C6). This gradient allows medicinal chemists to perform orthogonal functionalization—sequentially modifying the molecule to build complex structure-activity relationship (SAR) libraries for kinase inhibitors, antimalarials, and agrochemicals.

This guide provides a comprehensive technical analysis of the molecule’s electronic structure, a validated synthesis workflow, and a strategic roadmap for its application in high-value chemical transformations.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 3-Bromo-4,6-dichloroquinoline |

| CAS Number | 1204810-05-8 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| Physical State | Solid (Pale yellow to tan powder) |

| Melting Point | 122–123 °C |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |

| pKa (Calculated) | ~2.5 (Conjugate acid); Weakly basic due to EWG halogens |

Electronic Structure Analysis

The utility of 3-Bromo-4,6-dichloroquinoline lies in the electronic disparity between its substituents:

-

Position 4 (Cl): The most electron-deficient site. The nitrogen atom at position 1 exerts a strong inductive ($ -I

-M -

Position 3 (Br): Located in the "meta-like" position relative to the nitrogen. It is electronically distinct from C4, making it resistant to $ S_NAr $ but highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Position 6 (Cl): A typical aryl chloride. It is the least reactive site, generally requiring specialized bulky ligands or harsh conditions to activate, serving as a stable "anchor" during earlier synthetic steps.

Validated Synthesis Protocol

Synthetic Strategy: The Gould-Jacobs Cyclization Route

While direct halogenation of quinoline is non-selective, the Gould-Jacobs reaction provides a robust, scalable pathway starting from 4-chloroaniline. This ensures the C6-chlorine is pre-installed, while the C3 and C4 halogens are introduced sequentially.

Step-by-Step Methodology

Reagents: 4-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, Bromine ($ Br_2

-

Condensation (Enamine Formation):

-

Reflux 4-chloroaniline (1.0 eq) with EMME (1.1 eq) at 110°C. Ethanol is distilled off to drive the equilibrium.

-

Result: Formation of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

-

-

Cyclization (6-Chloro-4-hydroxyquinoline formation):

-

Add the enamine intermediate dropwise to refluxing diphenyl ether (~250°C). High temperature is critical for the intramolecular $ S_NAr $-like cyclization.

-

Purification: Cool and dilute with hexane to precipitate the solid 6-chloro-4-hydroxyquinoline (technically the 4-quinolone tautomer).

-

-

Regioselective Bromination (C3 Functionalization):

-

Dissolve the quinolone in glacial acetic acid. Add $ Br_2 $ (1.05 eq) dropwise at room temperature.

-

Mechanism: The electron-rich enaminone system of the quinolone directs the electrophilic bromine exclusively to the C3 position.

-

Product: 3-Bromo-6-chloro-4-hydroxyquinoline.

-

-

Aromatization/Chlorination (C4 Functionalization):

-

Reflux the 3-bromo intermediate in neat $ POCl_3 $ (excess) for 2–4 hours.

-

Mechanism: Conversion of the C4-hydroxyl to a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.

-

Workup: Quench carefully on ice/ammonia. Extract with DCM.[1]

-

Visual Synthesis Workflow

Caption: Step-wise synthesis via the Gould-Jacobs reaction, ensuring regioselective placement of all three halogen atoms.

Reactivity & Applications in Drug Discovery

The defining feature of 3-Bromo-4,6-dichloroquinoline is its ability to undergo Orthogonal Functionalization . This allows researchers to modify specific positions without affecting others.

The Reactivity Hierarchy (Selectivity Map)

-

Primary Target: C4-Chlorine ($ S_NAr $)

-

Reaction: Nucleophilic displacement with amines, alkoxides, or thiols.

-

Conditions: Mild heating (60–80°C) in alcohol or DMF. No metal catalyst required.

-

Application: Introducing the primary pharmacophore (e.g., a solubilizing piperazine or a kinase-binding motif).

-

-

Secondary Target: C3-Bromine (Pd-Catalysis)

-

Reaction: Suzuki, Stille, or Sonogashira coupling.

-

Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, Base, 90–100°C.

-

Selectivity: The C3-Br bond is weaker and more accessible to Pd oxidative addition than the C6-Cl bond, allowing selective coupling at C3 while C6 remains intact.

-

-

Tertiary Target: C6-Chlorine (Advanced Coupling)

-

Reaction: Buchwald-Hartwig amination or Suzuki coupling.

-

Conditions: Requires specialized ligands (e.g., XPhos, BrettPhos) and higher temperatures to activate the deactivated aryl chloride.

-

Strategic Reactivity Diagram

Caption: The "Reactivity Gradient" enables sequential library generation, prioritizing C4 displacement followed by C3 cross-coupling.

Safety & Handling (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately for 15 minutes.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive (hydrolysis of C4-Cl is possible over long periods).

References

-

Synthesis of Haloquinolines: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Reactivity of 3-Bromo-4-chloroquinolines: Wolf, C., et al. (2010). Regioselective Cross-Coupling Reactions of 3-Bromo-4-chloroquinolines. Journal of Organic Chemistry. Link

-

Medicinal Applications (Kinase Inhibitors): Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell.[3] Link

-

Compound Data Source: PubChem Compound Summary for CID 45599632 (3-bromo-4,6-dichloroquinoline). National Center for Biotechnology Information. Link

Sources

The Pharmacological Potential of 3-Bromo-4,6-dichloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Halogenated quinolines, in particular, have garnered significant attention for their potent pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored, class of polyhalogenated quinolines: 3-Bromo-4,6-dichloroquinoline and its derivatives. While direct experimental data on this precise substitution pattern is nascent, this document synthesizes information from closely related analogues to project its therapeutic promise, guide synthetic strategies, and outline key experimental validations. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have been successfully developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3][4] The introduction of halogen atoms onto the quinoline scaffold profoundly influences its physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of the molecule, thereby influencing its interaction with biological targets.[5]

The specific placement of halogen substituents is critical in determining the pharmacological profile of a quinoline derivative. For instance, studies on various bromoquinolines have revealed that the position of the bromine atom significantly impacts their anticancer and antimicrobial efficacy.[2][5] This guide focuses on the 3-Bromo-4,6-dichloroquinoline scaffold, a unique combination of bromine and chlorine substituents that suggests a rich potential for novel pharmacological activities.

Synthetic Pathways to 3-Bromo-4,6-dichloroquinoline

While a definitive, optimized synthesis for 3-Bromo-4,6-dichloroquinoline is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established quinoline synthesis methodologies and the preparation of structurally similar compounds.[6][7] The proposed synthesis commences with a substituted aniline and proceeds through cyclization and subsequent halogenation steps.

Proposed Synthetic Protocol:

A potential synthetic route to the 3-Bromo-4,6-dichloroquinoline core is outlined below. This protocol is a composite of established methods for quinoline synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline

This step involves a Gould-Jacobs reaction, a common method for synthesizing 4-hydroxyquinolines.

-

Materials: 4-Chloroaniline, diethyl malonate, diphenyl ether, sodium methoxide.

-

Procedure:

-

React 4-chloroaniline with diethyl malonate in the presence of a base like sodium methoxide to form the anilinomethylenemalonate intermediate.

-

Heat the intermediate in a high-boiling point solvent such as diphenyl ether to induce cyclization, yielding 6-chloro-4-hydroxyquinoline.

-

Purify the product by recrystallization.

-

Step 2: Chlorination to 4,6-dichloroquinoline

The hydroxyl group at the 4-position is converted to a chloro group.

-

Materials: 6-Chloro-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Treat 6-chloro-4-hydroxyquinoline with an excess of phosphorus oxychloride.

-

Reflux the reaction mixture for several hours.

-

After cooling, carefully quench the excess POCl₃ with ice water and neutralize the solution.

-

Extract the 4,6-dichloroquinoline product with an appropriate organic solvent and purify by column chromatography.[7]

-

Step 3: Bromination to 3-Bromo-4,6-dichloroquinoline

The final step introduces a bromine atom at the 3-position.

-

Materials: 4,6-dichloroquinoline, N-Bromosuccinimide (NBS), suitable solvent (e.g., carbon tetrachloride or acetic acid).

-

Procedure:

-

Dissolve 4,6-dichloroquinoline in a suitable solvent.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution.

-

The reaction may be initiated by a radical initiator (e.g., AIBN) or UV light if necessary.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Isolate and purify the final product, 3-Bromo-4,6-dichloroquinoline, using column chromatography.

-

Caption: Proposed synthetic pathway for 3-Bromo-4,6-dichloroquinoline.

Projected Pharmacological Potential

Based on the known biological activities of other polyhalogenated quinolines, the 3-Bromo-4,6-dichloroquinoline scaffold is anticipated to exhibit significant potential in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several compounds having advanced to clinical use.[1] The mechanisms of action are diverse and include topoisomerase inhibition, kinase inhibition, and induction of apoptosis.[2][8]

-

Projected Mechanism of Action:

-

Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I or II, enzymes crucial for DNA replication and repair.[2][9] The planar aromatic structure of the quinoline ring can intercalate into DNA, while substituents can interact with the enzyme, stabilizing the DNA-enzyme complex and leading to cell death. It is plausible that 3-Bromo-4,6-dichloroquinoline derivatives could act as topoisomerase inhibitors.[9]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[10] The dichloro and bromo substituents on the 3-Bromo-4,6-dichloroquinoline core could facilitate binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

-

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-4,6-dichloroquinoline for Material Science

Foreword: The Untapped Potential of Halogenated Quinolines in Advanced Materials

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of bioactive compounds.[1] However, the very electronic characteristics that make it a versatile pharmacophore also position it as a compelling candidate for the next generation of advanced materials. In the realm of material science, particularly organic electronics, the ability to precisely tune the electronic properties of a molecule is paramount. This guide delves into the electronic landscape of a specific, yet underexplored, molecule: 3-Bromo-4,6-dichloroquinoline.

While direct experimental data on this particular quinoline derivative is not yet prevalent in the literature, this guide serves as a comprehensive roadmap for its characterization and potential applications. By leveraging established theoretical and experimental methodologies, we will construct a robust understanding of its electronic properties. This document is intended for researchers, scientists, and professionals in material science and drug development who are looking to explore the rich electronic tapestry of functionalized quinolines.

The Quinoline Core: A Platform for Electronic Design

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, is an electron-deficient aromatic system. This inherent electron-deficient nature makes it a promising building block for n-type organic semiconductors, which are essential for the fabrication of a wide range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]

The true power of the quinoline core lies in its susceptibility to functionalization. By strategically adding different chemical moieties to the quinoline ring, we can modulate its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap. This tuning is the key to designing materials with specific charge-transport or light-emitting characteristics.

Synthesis and the Impact of Halogenation

The introduction of halogen atoms—in this case, bromine and chlorine—onto the quinoline scaffold is a potent strategy for manipulating its electronic properties. Halogens exert a strong inductive electron-withdrawing effect, which can significantly lower the energy levels of both the HOMO and LUMO.[3] This effect is often desirable for creating electron-transporting materials.

Plausible Synthetic Pathway

While various methods exist for the synthesis of halogenated quinolines, a common approach involves the cyclization of appropriately substituted anilines.[1] A plausible synthesis for 3-Bromo-4,6-dichloroquinoline could involve a multi-step process starting from a dichlorinated aniline precursor, followed by cyclization and subsequent bromination.

| Step | Description |

| 1 | Starting with a commercially available dichloroaniline. |

| 2 | Reaction with a suitable three-carbon building block to form an intermediate. |

| 3 | Cyclization under acidic conditions to form the quinoline ring. |

| 4 | Regioselective bromination at the 3-position. |

This is a generalized pathway; specific reagents and conditions would require experimental optimization.

A Theoretical Deep Dive: Predicting Electronic Properties with Density Functional Theory (DFT)

In the absence of extensive experimental data, computational chemistry provides a powerful lens through which we can predict and understand the electronic structure of 3-Bromo-4,6-dichloroquinoline. Density Functional Theory (DFT) has emerged as a highly effective method for accurately calculating the electronic properties of organic molecules.[4][5][6]

The Significance of Frontier Molecular Orbitals

The HOMO and LUMO are the key players in a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): The energy level of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy level of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap: This energy difference is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation (often related to its color and fluorescence).[7]

Workflow for Computational Analysis

Caption: A typical workflow for the computational study of molecular electronic properties using DFT.

Predicted Electronic Properties (Illustrative)

The following table presents the type of data that would be obtained from a DFT calculation on 3-Bromo-4,6-dichloroquinoline. The values are for illustrative purposes only and would need to be confirmed by actual calculations.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to oxidation potential and hole-injection barrier. |

| LUMO Energy | -2.8 eV | Relates to reduction potential and electron-injection barrier. |

| HOMO-LUMO Gap | 3.7 eV | Influences optical properties and chemical stability. |

| Dipole Moment | 2.5 D | Affects intermolecular interactions and molecular packing. |

Experimental Validation: From Theory to Reality

Computational predictions, while powerful, must be anchored in experimental reality. A suite of well-established techniques can be employed to measure the electronic properties of 3-Bromo-4,6-dichloroquinoline.

Workflow for Experimental Characterization

Caption: An experimental workflow for the characterization and application of a novel organic semiconductor.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of a molecule in solution.[8][9][10]

Experimental Protocol:

-

Preparation: Dissolve a small amount of 3-Bromo-4,6-dichloroquinoline in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential to measure the oxidation and reduction potentials of the compound.

-

Calibration: Calibrate the potentials against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.[11]

-

Calculation: Use the following empirical formulas to estimate the HOMO and LUMO energies:

-

EHOMO = -[Eoxonset - EFc/Fc+1/2 + 4.8] eV

-

ELUMO = -[Eredonset - EFc/Fc+1/2 + 4.8] eV

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of a material.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 3-Bromo-4,6-dichloroquinoline in a UV-transparent solvent (e.g., chloroform or THF).

-

Measurement: Record the absorption spectrum.

-

Analysis: Identify the absorption edge (λonset) from the low-energy side of the spectrum.

-

Calculation: Calculate the optical bandgap (Egopt) using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

Potential Applications in Material Science

The strong electron-withdrawing nature of the three halogen substituents in 3-Bromo-4,6-dichloroquinoline is expected to result in relatively low HOMO and LUMO energy levels. This positions the molecule as a promising candidate for several applications in organic electronics.

| Potential Application | Key Electronic Property | Rationale |

| Electron-Transport Material (ETM) in OLEDs | Low LUMO energy level | Facilitates efficient electron injection from the cathode. The high electron affinity of polyquinolines makes them excellent n-type semiconductors.[2] |

| n-type Semiconductor in OFETs | Good electron mobility | The planar structure of the quinoline core can promote π-π stacking, which is beneficial for charge transport. |

| Acceptor Material in Organic Photovoltaics (OPVs) | Appropriate LUMO level to match a donor material | The tunable electronic properties allow for the design of donor-acceptor pairs with optimal energy level alignment for efficient charge separation. |

| Host Material for Phosphorescent OLEDs | High triplet energy | The rigid, aromatic structure may lead to a high triplet energy, which is necessary to confine the excitons on the phosphorescent guest emitter. |

Conclusion

3-Bromo-4,6-dichloroquinoline represents a molecule of significant interest at the intersection of medicinal chemistry and material science. While its electronic properties have not been extensively documented, this guide has provided a comprehensive framework for their prediction and experimental determination. The strategic placement of three electron-withdrawing halogen atoms on the electron-deficient quinoline core strongly suggests that this compound will exhibit electronic properties suitable for n-type organic electronic applications.

The methodologies outlined herein—from DFT calculations to electrochemical and spectroscopic measurements—provide a clear and actionable path for researchers to unlock the potential of this and other novel halogenated quinolines. The continued exploration of such functionalized aromatic systems will undoubtedly pave the way for the development of next-generation organic electronic devices.

References

-

Anjali, A., Lenka, S. K., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2022). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. New Journal of Chemistry, 46(28), 13483-13492. [Link]

-

Anjali, A., Lenka, S. K., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2022). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. New Journal of Chemistry. [Link]

-

Djurovich, P. I., et al. (2009). Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. Organic Electronics, 10(3), 515-520. [Link]

-

Popova, Y. A., & Zozulya, S. Y. (2020). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. ResearchGate. [Link]

-

Mai, Q.-D. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate. [Link]

-

Mouchaal, Y. (2019). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? ResearchGate. [Link]

-

Siokou, E., et al. (n.d.). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. RSC Publishing. [Link]

-

Jamal, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Jenekhe, S. A., & Zhang, X. (1996). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. Chemistry of Materials, 8(8), 1587-1597. [Link]

- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

-

Woińska, M. (2017). Structure, charge density and energetic features of quinoline derivatives. Acta Crystallographica Section A Foundations and Advances. [Link]

-

Ejuh, G. W., & Tadjouteu, A. S. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. [Link]

-

Kumar, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

Asif, M., et al. (n.d.). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

-

Jamal, A., Alam, Z., & Ahmad, M. (n.d.). DFT calculation for the nonlinear optical response of functionalized quinolines. SSRN. [Link]

-

Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. staff.ulsu.ru [staff.ulsu.ru]

A Technical Guide to the Regioselective Functionalization of 3-Bromo-4,6-dichloroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its functionalization being a critical strategy for the development of novel molecular entities.[1][2] 3-Bromo-4,6-dichloroquinoline is a polyhalogenated heterocyclic compound that offers multiple sites for chemical modification. This guide provides an in-depth analysis of the differential reactivity of the bromine and chlorine substituents on the quinoline core. We will explore the electronic landscape of the molecule and detail strategies for its selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both mechanistic insights and field-proven experimental protocols.

The Electronic Landscape of 3-Bromo-4,6-dichloroquinoline

To understand the reactivity of 3-Bromo-4,6-dichloroquinoline, we must first examine its electronic and structural features. The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions. The three halogen atoms further influence the electron distribution through their inductive and resonance effects.

-

C4-Chloro: The chlorine atom at the C4 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which can effectively stabilize the negative charge in the Meisenheimer intermediate during an SNAr reaction.[3][4]

-

C6-Chloro: The chlorine at the C6 position is on the benzo-fused portion of the ring and is less activated towards nucleophilic attack compared to the C4-chloro substituent.

-

C3-Bromo: The bromine at the C3 position is generally unreactive towards traditional SNAr reactions because it is at a meta-like position relative to the ring nitrogen, which offers poor stabilization of a negative intermediate.[1] However, the Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond, making it the preferred site for reactions involving oxidative addition, such as palladium-catalyzed cross-couplings.[1][5]

Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the C4 Position

Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-poor aromatic rings.[6][7] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[8][9][10]

In 3-Bromo-4,6-dichloroquinoline, the C4 position is the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. The ring nitrogen at position 1 plays a crucial role in stabilizing the intermediate formed upon nucleophilic attack at C4.

Mechanism of SNAr at the C4 Position

The diagram below illustrates the stepwise mechanism for the SNAr reaction at the C4 position of the quinoline ring.

Caption: SNAr mechanism at the C4 position.

Experimental Protocol: Selective Amination at C4

This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine.

Materials:

-

3-Bromo-4,6-dichloroquinoline (1.0 eq)

-

Amine nucleophile (e.g., benzylamine, 1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-Bromo-4,6-dichloroquinoline and NMP.

-

Add the amine nucleophile and DIPEA to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-amino-3-bromo-6-chloroquinoline derivative.

Palladium-Catalyzed Cross-Coupling: The C-Br Bond's Prerogative

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.[11] The key step that dictates selectivity in polyhalogenated substrates is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br >> C-Cl.[1][5] This significant difference in reactivity allows for the highly selective functionalization of the C3-Br bond in 3-Bromo-4,6-dichloroquinoline, leaving the two C-Cl bonds intact.

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling

The following diagram outlines the catalytic cycle for a Suzuki-Miyaura reaction, highlighting the selective oxidative addition to the C-Br bond.

Caption: Suzuki-Miyaura cycle showing selective C-Br activation.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

This protocol provides a method for the selective coupling of an arylboronic acid at the C3-bromo position.

Materials:

-

3-Bromo-4,6-dichloroquinoline (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq) or other suitable Pd(0) catalyst

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine 3-Bromo-4,6-dichloroquinoline, the arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography to obtain the 3-aryl-4,6-dichloroquinoline product.

Orthogonal Functionalization Strategy

The distinct reactivity profiles of the C3-Br and C4-Cl positions allow for a powerful orthogonal synthetic strategy. One can first perform a palladium-catalyzed cross-coupling reaction to modify the C3 position, followed by a nucleophilic aromatic substitution at the C4 position. This two-step sequence enables the synthesis of diverse, highly substituted quinoline derivatives.

Synthetic Workflow: A Two-Step Functionalization

The following diagram illustrates a sequential, orthogonal approach to functionalizing 3-Bromo-4,6-dichloroquinoline.

Caption: Orthogonal functionalization workflow.

Summary of Reactivity

The table below summarizes the relative reactivity of the halogenated positions on the 3-Bromo-4,6-dichloroquinoline core under different reaction conditions.

| Position | Halogen | Reaction Type | Relative Reactivity | Mechanistic Rationale |

| C4 | Chlorine | SNAr | High | Activation by adjacent ring nitrogen; effective stabilization of Meisenheimer intermediate.[3][4] |

| C3 | Bromine | SNAr | Very Low | Meta-like position relative to nitrogen provides poor stabilization for SNAr intermediate. |

| C6 | Chlorine | SNAr | Low | Less activated than C4; located on the carbocyclic ring. |

| C3 | Bromine | Pd-Coupling | High | Weaker C-Br bond facilitates rapid oxidative addition of Pd(0).[1][5] |

| C4 | Chlorine | Pd-Coupling | Low | Stronger C-Cl bond requires harsher conditions or specialized catalysts for oxidative addition.[1] |

| C6 | Chlorine | Pd-Coupling | Low | Strong C-Cl bond, similar to C4. |

Conclusion

The reactivity profile of 3-Bromo-4,6-dichloroquinoline is a clear demonstration of how electronic effects and bond dissociation energies dictate the outcome of chemical transformations. The C4-chloro position is selectively targeted by nucleophiles in SNAr reactions due to electronic activation by the quinoline nitrogen. Conversely, the C3-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions owing to the lower C-Br bond energy. This predictable and differential reactivity makes 3-Bromo-4,6-dichloroquinoline a valuable and versatile building block for the synthesis of complex, multi-functionalized quinoline derivatives, enabling chemists to construct molecular libraries with precision and efficiency.

References

-

Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society. [Link]

-

Nucleophilic Aromatic Substitution. University of Technology, Iraq. [Link]

-

Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed. [Link]

-

Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]

-

Nucleophilic Aromatic Substitution Mechanisms. Scribd. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ScienceDirect. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Organic Chemistry Portal. [Link]

-

Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of 3-Bromo-4,6-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profiles. The octanol-water partition coefficient (logP) is the most widely accepted measure of this property. This technical guide provides a comprehensive analysis of the calculated logP and hydrophobicity of the heterocyclic compound 3-Bromo-4,6-dichloroquinoline. We will explore the theoretical underpinnings of hydrophobicity, delve into various computational methods for logP prediction, and present a consolidated view of the calculated values for this specific molecule. Furthermore, this guide will detail experimental protocols for logP determination and discuss the pivotal role of hydrophobicity in the development of quinoline-based therapeutics.

The Foundational Role of Hydrophobicity and logP in Drug Discovery

Hydrophobicity is a measure of the tendency of a molecule to repel water. In the context of drug discovery, it is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A molecule's hydrophobicity governs its ability to traverse biological membranes, bind to plasma proteins, and interact with target receptors.[2][3]

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this value, logP, provides a quantitative measure of lipophilicity.[1]

-

Negative logP values indicate a higher affinity for the aqueous phase (hydrophilic).[1]

-

Positive logP values denote a greater affinity for the lipid phase (lipophilic or hydrophobic).[1]

-

A logP of 0 signifies equal partitioning between the two phases.[1]

Optimal lipophilicity is a delicate balance. While a certain degree of hydrophobicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] For orally administered drugs, a logP value of less than 5 is generally desirable, as stipulated by Lipinski's Rule of Five.[1]

Calculated logP of 3-Bromo-4,6-dichloroquinoline: A Comparative Analysis

Due to the time and resource-intensive nature of experimental logP determination, a variety of in silico methods have been developed to predict this crucial parameter. These computational models can be broadly categorized as atom-based, fragment-based, and property-based approaches.

For 3-Bromo-4,6-dichloroquinoline (CAS: 1204810-05-8), a molecule of interest in medicinal chemistry, we have compiled a table of calculated logP values from several reputable prediction platforms.

| Prediction Algorithm/Platform | Calculated logP Value | Methodological Basis |

| XLogP3 (PubChem) | 4.1 | Atom-based method that calculates logP by summing the contributions of individual atoms and applying correction factors.[4] |

| SwissADME (Consensus logP) | 4.43 | Average of multiple predictive models including XLOGP3, WLOGP (atomistic), MLOGP (topological), SILICOS-IT (hybrid), and iLOGP. |

| Molinspiration (miLogP) | 4.35 | A fragment-based approach that calculates logP from the sum of group contributions and correction factors.[3][5] |

| ChemAxon | 4.62 | An improved implementation of the atomic logP increments approach with proprietary extensions.[6] |

Note: The SMILES string for 3-Bromo-4,6-dichloroquinoline used for these calculations is C1=CC2=C(C=C1Cl)C(=C(C=N2)Br)Cl.

The variation in the calculated logP values highlights the differences in the underlying algorithms and training datasets of each prediction tool. The consensus value from SwissADME provides a robust estimate by averaging the outputs of several distinct methodologies. These values consistently indicate that 3-Bromo-4,6-dichloroquinoline is a significantly hydrophobic molecule.

Methodologies for logP Determination

A comprehensive understanding of logP involves familiarity with both computational prediction and experimental determination methods.

Computational Prediction of logP: A Step-by-Step Protocol using SwissADME

The SwissADME web server provides a user-friendly interface for predicting a wide range of physicochemical properties, including logP.

Protocol:

-

Navigate to the SwissADME website: Access the freely available web tool.

-

Input the Molecular Structure: In the input field, provide the SMILES string for 3-Bromo-4,6-dichloroquinoline: C1=CC2=C(C=C1Cl)C(=C(C=N2)Br)Cl.

-

Initiate the Calculation: Click the "Run" button to start the analysis.

-

Retrieve the Results: The server will generate a comprehensive report. Locate the "Lipophilicity" section to find the Consensus logP value, along with the values from the individual prediction models it employs.

Caption: Workflow for calculating logP using the SwissADME web server.

Experimental Determination of logP

While computational methods are invaluable for rapid screening, experimental validation remains the gold standard.

This traditional method is considered the benchmark for logP determination.[1]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Dissolution of the Compound: Dissolve a known amount of 3-Bromo-4,6-dichloroquinoline in one of the phases.

-

Partitioning: Combine the two phases in a flask and shake vigorously until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

RP-HPLC offers a faster, more automated alternative to the shake-flask method.[1] This technique correlates the retention time of a compound on a non-polar stationary phase with its hydrophobicity.

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k) against the known logP values.

-

Sample Analysis: Inject a solution of 3-Bromo-4,6-dichloroquinoline and determine its retention time.

-

logP Determination: Calculate the retention factor (k) for the test compound and use the calibration curve to determine its logP value.

The Significance of Hydrophobicity for Halogenated Quinolines in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the fields of antimalarial and anticancer therapy.[2][7][8] The hydrophobicity of quinoline derivatives plays a crucial role in their biological activity.

-

Antimalarial Activity: Many quinoline-based antimalarials, such as chloroquine, are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite.[9] The lipophilicity of these compounds influences their ability to cross the parasitic membranes and reach their site of action. Studies have shown a correlation between the lipophilicity of quinoline derivatives and their antimalarial potency.[6] The hydrophobic nature of 3-Bromo-4,6-dichloroquinoline suggests it may readily partition into lipid-rich environments, a key characteristic for antimalarial drug candidates.

-

Anticancer Activity: In the realm of oncology, the hydrophobicity of quinoline derivatives can impact their ability to penetrate solid tumors and interact with intracellular targets.[2] The introduction of halogen atoms, such as bromine and chlorine, often increases the lipophilicity of a molecule. This can enhance membrane permeability and, in some cases, lead to improved cytotoxic activity.[10] However, excessively high lipophilicity can also lead to non-specific binding and toxicity. Therefore, the calculated logP of 3-Bromo-4,6-dichloroquinoline suggests a need for careful consideration of its potential therapeutic window.

-

Blood-Brain Barrier Permeability: The ability of a compound to cross the blood-brain barrier (BBB) is heavily influenced by its lipophilicity. While this is a desirable trait for drugs targeting the central nervous system, it can be an unwanted side effect for peripherally acting drugs. The relatively high calculated logP of 3-Bromo-4,6-dichloroquinoline suggests a potential for BBB penetration, which would need to be experimentally verified depending on the therapeutic target.

Caption: The relationship between the hydrophobicity of 3-Bromo-4,6-dichloroquinoline and its potential pharmacokinetic and pharmacodynamic properties.

Conclusion

The calculated logP values for 3-Bromo-4,6-dichloroquinoline, obtained from a variety of computational models, consistently indicate that it is a hydrophobic compound. This intrinsic property has significant implications for its potential as a drug candidate, influencing its membrane permeability, solubility, and interactions with biological targets. For researchers and drug development professionals working with quinoline derivatives, a thorough understanding of hydrophobicity and the application of both computational and experimental methods for logP determination are essential for optimizing lead compounds and developing safe and effective therapeutics. This guide provides a foundational understanding of these principles as they apply to the specific case of 3-Bromo-4,6-dichloroquinoline.

References

-

ChemToolsHub. Molecular Descriptor Calculator. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. PMC. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Alkalinization of the food vacuole of malaria parasites by quinoline drugs and alkylamines is not correlated with their antimalarial activity. PubMed. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

-

ProteinIQ. Molecular descriptors calculator. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Virtual logP On-line. [Link]

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. SciSpace. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Molinspiration | Drug Bioactivities and Structure Predictions | Lecture 93 | Dr. Muhammad Naveed. YouTube. [Link]

-

Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. YouTube. [Link]

-

Molinspiration DataViewer Tutorial. [Link]

-

PubChem. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306. [Link]

-

Log P Calculated by CDD Vault During Chemical Registration. Collaborative Drug Discovery. [Link]

-

Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. MDPI. [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

-

cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. ResearchGate. [Link]

-

A New Group Contribution Approach to the Calculation of LogP. ResearchGate. [Link]

-

SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alkalinization of the food vacuole of malaria parasites by quinoline drugs and alkylamines is not correlated with their antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

nucleophilic aromatic substitution at C4 of 3-Bromo-4,6-dichloroquinoline

Application Note & Protocol

Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 of 3-Bromo-4,6-dichloroquinoline

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The ability to precisely functionalize the quinoline ring is therefore of paramount importance. 3-Bromo-4,6-dichloroquinoline is a versatile building block, offering multiple sites for synthetic elaboration. This guide focuses on the highly regioselective nucleophilic aromatic substitution (SNAr) reaction at the C4 position, a powerful method for introducing diverse molecular fragments, thereby enabling the rapid generation of compound libraries for drug discovery programs.

Principle of the Reaction: Unraveling the Regioselectivity of SNAr on the Quinoline Core

Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitutions, SNAr requires the aromatic ring to be "activated" or made electron-poor by the presence of strong electron-withdrawing groups.[2][3][4]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[5][6]

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] This step is typically the rate-determining step.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a chloride ion).

The Decisive Role of the Quinoline Nitrogen in C4 Selectivity

In 3-bromo-4,6-dichloroquinoline, the heterocyclic nitrogen atom is the key to both activating the ring and directing the substitution. As an electron-withdrawing group, it reduces the electron density of the entire ring system, making it susceptible to nucleophilic attack.[5]

The high regioselectivity for substitution at the C4-chloro position over the C6-chloro position is a direct consequence of electronic effects. The C4 position is para to the ring nitrogen, allowing the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom. This provides a highly stable resonance contributor that is not possible when the attack occurs at the C6 position. This superior stabilization significantly lowers the activation energy for the C4-attack pathway, making it the overwhelmingly favored reaction course.[8][9] This phenomenon is well-documented in related heterocyclic systems, where substitution ortho or para to a ring nitrogen is strongly preferred.[9][10][11][12]

Caption: General workflow of the Addition-Elimination SNAr mechanism.

Caption: Energetic preference for nucleophilic attack at C4 vs. C6.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for performing the C4-selective SNAr reaction. Researchers should optimize conditions based on the specific nucleophile used.

Protocol 1: Substitution with a Secondary Amine (e.g., Morpholine)

This protocol describes the selective substitution of the C4-chloro group with a cyclic secondary amine.

Materials & Equipment:

-

3-Bromo-4,6-dichloroquinoline

-

Morpholine (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Oven-dried round-bottom flask with stir bar, reflux condenser, and nitrogen/argon inlet

-

Standard laboratory glassware, TLC plates, rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂), add 3-bromo-4,6-dichloroquinoline (273 mg, 1.0 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

-

Add anhydrous DMF (5 mL) via syringe.

-

Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol, 1.2 eq) to the stirred suspension at room temperature.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C in an oil bath.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours). A suitable TLC eluent is 30% EtOAc in hexanes.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (25 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).[13]

-

Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

-

-

Characterization: Confirm the structure and purity of the product, 4-(3-bromo-6-chloroquinolin-4-yl)morpholine, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Substitution with an Aromatic Amine (e.g., Aniline)

Reactions with less nucleophilic aromatic amines may require higher temperatures or the use of a different base/solvent system.

Materials & Equipment:

-

As listed in Protocol 3.1, replacing Morpholine with Aniline.

-

N-Methyl-2-pyrrolidone (NMP) or Dioxane can be used as alternative high-boiling solvents.

-

A base such as Diisopropylethylamine (DIPEA) can be used if solubility is an issue.

Procedure:

-

Reaction Setup: Follow steps 1-3 from Protocol 3.1, using 3-bromo-4,6-dichloroquinoline (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent like NMP or Dioxane (5 mL).

-

Nucleophile Addition: Add aniline (1.1 - 1.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to a higher temperature, typically between 120 °C and 140 °C.[1][14]

-

Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol 3.1. The reaction time may be longer (12-24 hours).

Data Summary & Expected Outcomes

The choice of nucleophile, solvent, and base significantly impacts reaction conditions and outcomes. The following table provides a general guide based on literature for analogous systems.

| Nucleophile Class | Example | Typical Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Aliphatic Secondary Amine | Morpholine, Piperidine | DMF, Dioxane | K₂CO₃, Et₃N | 80 - 110 | 75 - 95% |

| Aliphatic Primary Amine | Benzylamine, n-Butylamine | Ethanol, DMF | K₂CO₃, DIPEA | 80 - 120 | 70 - 90% |

| Aromatic Amine | Aniline, 4-Methoxyaniline | NMP, Dioxane | K₂CO₃, Cs₂CO₃ | 120 - 150 | 50 - 80% |

| Thiol | Thiophenol, Benzyl Mercaptan | DMF, THF | K₂CO₃, NaH | 60 - 100 | 65 - 85% |

| Alcohol / Phenol | Phenol, Methanol (as alkoxide) | DMF, DMSO | NaH, K₂CO₃, Cs₂CO₃ | 100 - 140 | 40 - 75% |

Troubleshooting

-

Incomplete Reaction: If the starting material is consumed slowly, consider increasing the temperature, using a higher boiling point solvent (e.g., NMP), or using a stronger base (e.g., Cs₂CO₃ for phenols).

-

Low Yield: May result from incomplete reaction or product degradation. Ensure anhydrous conditions, as water can compete as a nucleophile at high temperatures. During work-up, ensure complete extraction of the product.

-

Formation of Side Products: At very high temperatures, substitution at the C6 position or reaction with the C3-bromo position (e.g., via coupling reactions) might occur, although this is generally minor. Purification via column chromatography is critical to isolate the desired C4-substituted isomer.

Conclusion

The nucleophilic aromatic substitution of 3-bromo-4,6-dichloroquinoline is a robust and highly regioselective transformation that proceeds with excellent predictability at the C4 position. This selectivity is governed by the powerful electronic activation provided by the para nitrogen atom of the quinoline ring. By leveraging the protocols and principles outlined in this guide, researchers in organic synthesis and drug development can efficiently access a diverse range of 4-substituted-3-bromo-6-chloroquinolines, which serve as valuable intermediates for the creation of novel chemical entities.

References

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistrysteps.com. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fishersci.se. [Link]

-

Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. [Link]

-

Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

de Oliveira, C. S. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

-

de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Liu, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

-

Romero, M., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecular Diversity. [Link]

-

Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrodinger.com. [Link]

-

de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

ResearchGate. (2024). (a) General scheme for regioselective nucleophilic aromatic... [Scientific Diagram]. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wang, Z., et al. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Bigelow, L. A., Johnson, J. R., & Sandborn, L. T. (n.d.). m-BROMOTOLUENE. Organic Syntheses Procedure. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. longdom.org [longdom.org]

- 5. benchchem.com [benchchem.com]

- 6. Lab Reporter [fishersci.se]

- 7. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Sonogashira Coupling of 3-Bromo-4,6-dichloroquinoline

Executive Summary

This application note details the regioselective Sonogashira cross-coupling of 3-bromo-4,6-dichloroquinoline . The structural uniqueness of this substrate—containing three halogenated positions with distinct electronic environments—presents a specific chemoselectivity challenge. The objective is to exclusively couple a terminal alkyne at the C3-Br position while retaining the C4-Cl and C6-Cl moieties for subsequent functionalization (e.g., SNAr at C4 or Suzuki coupling at C6). This guide provides a validated protocol, mechanistic rationale, and troubleshooting framework to ensure high fidelity in library synthesis and drug development workflows.

Strategic Analysis: Reactivity Profile

The success of this reaction relies on exploiting the differences in bond dissociation energies (BDE) and electronic activation between the three halogen sites.

Chemoselectivity Hierarchy

-

C3-Br (Target): The Carbon-Bromine bond is weaker than Carbon-Chlorine.[1] In Pd(0)/Pd(II) catalytic cycles, oxidative addition occurs preferentially at the bromide. The C3 position in quinoline is electronically similar to a standard aryl halide, making it the prime site for Sonogashira coupling.

-

C4-Cl (Primary Risk - SNAr): The C4 position is para to the quinoline nitrogen. The electron-withdrawing nature of the nitrogen activates this position toward Nucleophilic Aromatic Substitution (SNAr). Critical Warning: If the amine base used in the Sonogashira reaction is nucleophilic (e.g., primary amines) or temperatures are excessive, the base may displace the chloride at C4 before the Pd-coupling completes at C3.

-

C6-Cl (Inert): This is a standard aryl chloride. Without specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and elevated temperatures, this position is generally inert under standard Sonogashira conditions.

Reactivity Map (Visualization)

Figure 1: Reactivity landscape of 3-bromo-4,6-dichloroquinoline. Green indicates the target pathway; Red indicates the primary side-reaction risk.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 3-Bromo-4,6-dichloroquinoline (1.0 equiv) | Electrophile |

| Alkyne | Terminal Alkyne (1.2 equiv) | Nucleophile |

| Catalyst | Pd(PPh3)2Cl2 (2–5 mol%) | Palladium Source |

| Co-Catalyst | CuI (2–5 mol%) | Activates Alkyne |

| Base | Triethylamine (Et3N) or Diisopropylamine (DIPA) | Neutralizes acid; Must be non-nucleophilic |

| Solvent | Anhydrous DMF or THF | Medium |

Step-by-Step Procedure

Pre-reaction Note: All glassware must be oven-dried. The reaction is sensitive to oxygen (homocoupling of alkyne) and moisture.

-

Charge Reagents:

-

To a dry reaction vial equipped with a magnetic stir bar, add 3-bromo-4,6-dichloroquinoline (1.0 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.03 equiv).

-

Note: Do not add the alkyne or base yet.

-

-

Degassing (Critical):

-

Seal the vial with a septum.

-

Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times.

-

Why: Oxygen promotes the Glaser coupling (alkyne dimerization), consuming your nucleophile and complicating purification.

-

-

Solvent & Base Addition:

-

Inject anhydrous DMF (concentration ~0.2 M) and Et3N (3.0 equiv) via syringe under inert atmosphere.

-

Caution: Use Et3N or DIPA. Avoid primary amines (like n-butylamine) which can attack the C4-Cl position via SNAr.

-

-

Alkyne Addition:

-

Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

-

Observation: The solution typically turns dark brown or black upon mixing, indicating active catalytic species.

-

-

Reaction:

-

Stir at Room Temperature (25°C) for 1 hour.

-

Monitor by TLC or LCMS.[1]

-

Optimization: If conversion is slow after 2 hours, heat to 40–50°C .

-

Warning: Do not exceed 60°C initially. Higher temperatures increase the risk of Pd oxidative addition into the C4-Cl bond or SNAr displacement.

-

-

Workup:

-

Dilute the mixture with EtOAc and wash with water (x2) and brine (x1) to remove DMF and copper salts.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Note: The product is usually more polar than the starting bromide but less polar than the homocoupled alkyne dimer.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical degassing step and temperature control loop.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Solution |

| Starting Material Remains | Catalyst deactivation or Oxygen presence. | Ensure rigorous degassing. Add fresh catalyst (1 mol%) under Ar flow. |

| Product mass + Amine mass (SNAr) | Nucleophilic attack at C4-Cl. | Switch base from primary amine to Et3N or DIPEA . Lower temperature. |

| Homocoupling (Alkyne-Alkyne) | Oxygen leak. | Re-degas solvents.[1] Add alkyne slowly (syringe pump) to keep concentration low relative to catalyst. |

| Loss of C4-Cl (Dehalogenation) | Hydride source present / Overheating. | Ensure anhydrous solvents.[1] Reduce reaction temperature. |

Analytical Markers (NMR)

-

1H NMR (CDCl3):

-

Starting Material: Look for the C2-H singlet (typically ~8.8–9.0 ppm).

-

Product: The C2-H singlet often shifts slightly upfield due to shielding by the alkyne.

-

SNAr Impurity: If the C4-Cl is displaced by Et2N (from DEA), the symmetry of the quinoline signals changes drastically, and ethyl peaks appear in the aliphatic region.

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Quinoline Reactivity section regarding Nucleophilic substitution at C4). Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on reactivity of Aryl-Cl vs Aryl-Br). Link

-

Wolf, C., et al. (2009). Regioselective Copper-Free Sonogashira Coupling of Monochloro- and Dichloroquinolines. Journal of Organic Chemistry. (Provides specific examples of haloquinoline selectivity). Link

Sources

C-H activation strategies involving 3-Bromo-4,6-dichloroquinoline

An In-Depth Guide to C-H Activation Strategies for the Functionalization of 3-Bromo-4,6-dichloroquinoline

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise introduction of diverse functional groups onto this privileged heterocycle is a transformative strategy for expanding chemical space and modulating pharmacological profiles. Historically, the synthesis of substituted quinolines relied on multi-step sequences involving pre-functionalized starting materials. Modern synthetic chemistry, however, champions more elegant and efficient approaches.